

Spectroscopic Profile of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4'-chlorosalicylanilide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-4'-chlorosalicylanilide**, a halogenated salicylanilide derivative of interest in pharmaceutical and chemical research. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed, generalized experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The spectroscopic data for **5-Bromo-4'-chlorosalicylanilide** (Molecular Formula: $C_{13}H_9BrClNO_2$, Molecular Weight: 326.57 g/mol, CAS: 3679-64-9) are summarized below.^[1] While a complete set of experimentally verified spectra for this specific compound is not readily available in published literature, the following tables are constructed based on data from closely related structures and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected 1H and ^{13}C NMR spectral data for **5-Bromo-4'-chlorosalicylanilide**, likely recorded in a solvent such as DMSO- d_6 , are presented below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Bromo-4'-chlorosalicylanilide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5 - 11.0	Singlet	1H	-OH (Phenolic)
~10.0 - 10.5	Singlet	1H	-NH- (Amide)
~8.0	Doublet	1H	H-6
~7.7	Doublet of Doublets	1H	H-4
~7.6	Doublet	2H	H-2', H-6'
~7.4	Doublet	2H	H-3', H-5'
~7.0	Doublet	1H	H-3

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-Bromo-4'-chlorosalicylanilide**

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~158	C-2 (C-OH)
~138	C-1'
~135	C-4
~132	C-6
~129	C-3', C-5'
~128	C-4' (C-Cl)
~122	C-2', C-6'
~120	C-1
~118	C-3
~115	C-5 (C-Br)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **5-Bromo-4'-chlorosalicylanilide** are predicted based on the functional groups present (phenol, secondary amide, and aromatic rings).

Table 3: Predicted IR Absorption Bands for **5-Bromo-4'-chlorosalicylanilide**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400 - 3200	Broad	O-H Stretch (Phenol, H-bonded)
~3300 - 3100	Medium	N-H Stretch (Amide)
~3100 - 3000	Medium	Aromatic C-H Stretch
~1650	Strong	C=O Stretch (Amide I)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1550	Medium	N-H Bend (Amide II)
~1250	Medium	C-O Stretch (Phenol)
~820	Strong	C-H Out-of-plane Bend (para-substituted ring)
~600 - 500	Medium	C-Br Stretch
~800 - 700	Medium	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **5-Bromo-4'-chlorosalicylanilide**, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-4'-chlorosalicylanilide**

m/z (Da)	Adduct/Fragment	Notes
325/327/329	$[M]^+$	Molecular ion peak cluster due to Br and Cl isotopes.
326/328/330	$[M+H]^+$	Protonated molecular ion peak cluster. [2]
348/350/352	$[M+Na]^+$	Sodium adduct peak cluster. [2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

^1H and ^{13}C NMR Spectra Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-4'-chlorosalicylanilide** in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
 - Reference the chemical shifts to the residual solvent peak of DMSO-d_6 at 2.50 ppm.[\[3\]](#)
- ^{13}C NMR Parameters:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the range of 0 to 200 ppm.
- A higher number of scans will be required compared to ^1H NMR (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Reference the chemical shifts to the solvent peak of DMSO- d_6 at 39.52 ppm.[3]

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **5-Bromo-4'-chlorosalicylanilide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
 - Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of a pure KBr pellet.[5]
 - Place the sample pellet in the spectrometer's sample holder and record the spectrum.
 - Typically, the spectrum is recorded over the range of 4000 to 400 cm^{-1} . [6]
 - The final spectrum is presented in terms of transmittance or absorbance.

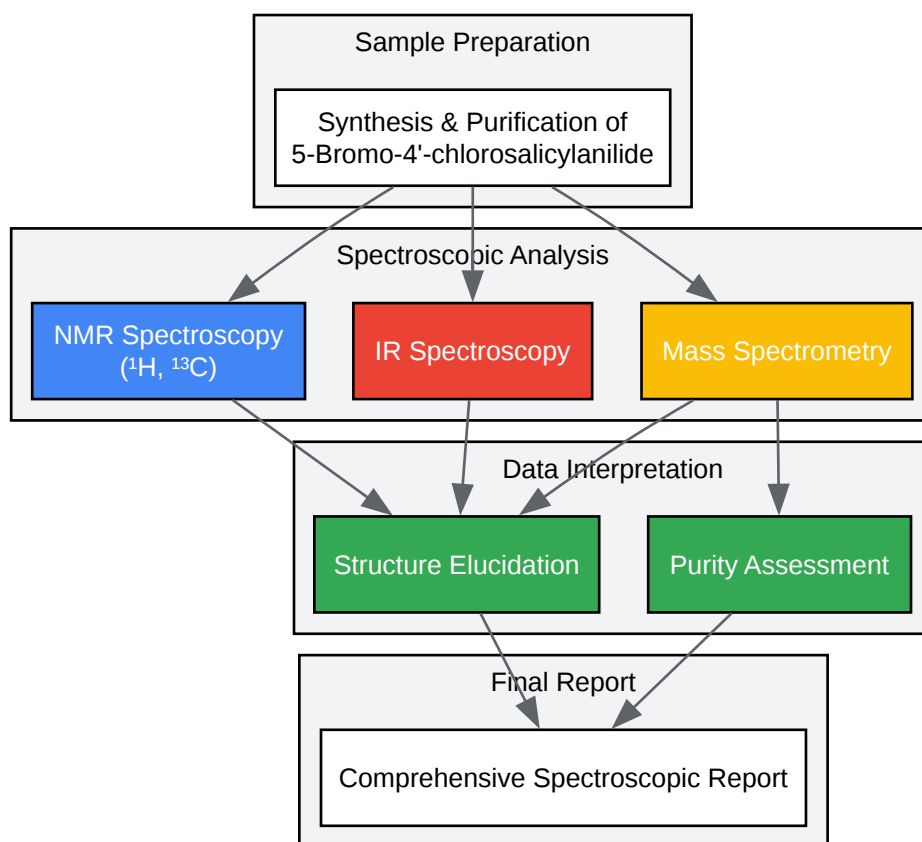
Mass Spectrometry

Electron Ionization Mass Spectrum (EI-MS) Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- **Instrumentation:** Use a mass spectrometer equipped with an electron ionization (EI) source. [\[7\]](#)
- **Data Acquisition:**
 - Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Bromo-4'-chlorosalicylanilide**.



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References

- 1. 5-Bromo-4'-chlorosalicylanilide | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 5-bromo-4'-chlorosalicylanilide (C13H9BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]
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